molecular formula C10H9N3O3 B12927895 5-(3-methoxy-4-nitrophenyl)-1H-imidazole CAS No. 89250-10-2

5-(3-methoxy-4-nitrophenyl)-1H-imidazole

Cat. No.: B12927895
CAS No.: 89250-10-2
M. Wt: 219.20 g/mol
InChI Key: MBACXRBTOLNPPS-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole typically involves the following steps:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce the nitro group at the para position relative to the methoxy group.

    Cyclization: The nitrated product is then subjected to cyclization with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and appropriate nucleophiles.

Major Products Formed

    Reduction: 4-(3-Methoxy-4-aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-4-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxy-4-nitrophenyl)piperazine
  • 4-(3-Methoxy-4-nitrophenyl)morpholine
  • 4-(3-Methoxy-4-nitrophenyl)pyridine

Uniqueness

4-(3-Methoxy-4-nitrophenyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

89250-10-2

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(3-methoxy-4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C10H9N3O3/c1-16-10-4-7(8-5-11-6-12-8)2-3-9(10)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

MBACXRBTOLNPPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CN2)[N+](=O)[O-]

Origin of Product

United States

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